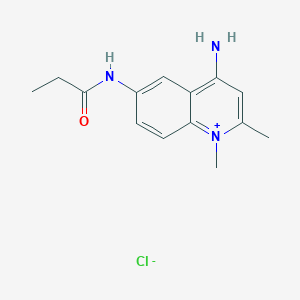
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is a chemical compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a propanamido group attached to the quinoline ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives and aldehydes.
Introduction of Methyl Groups: Methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide.
Addition of the Propanamido Group: The propanamido group is added through an amide coupling reaction using propanoic acid derivatives and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Quaternary Ammonium Salt: The final step involves the formation of the quaternary ammonium salt by reacting the intermediate compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of N-alkylated quinoline derivatives.
科学研究应用
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities.
Ferroquine: A next-generation antimalarial with a quinoline core.
Uniqueness
4-Amino-1,2-dimethyl-6-propanamidoquinolin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike chloroquine and amodiaquine, this compound has a propanamido group, which can influence its solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
6269-76-7 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC 名称 |
N-(4-amino-1,2-dimethylquinolin-1-ium-6-yl)propanamide;chloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-4-14(18)16-10-5-6-13-11(8-10)12(15)7-9(2)17(13)3;/h5-8,15H,4H2,1-3H3,(H,16,18);1H |
InChI 键 |
IMSKRAOKIRWJSM-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=CC2=C(C=C([N+](=C2C=C1)C)C)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


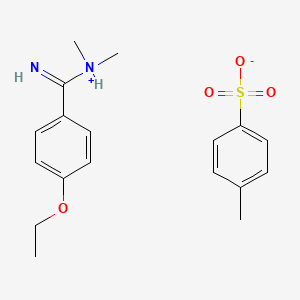
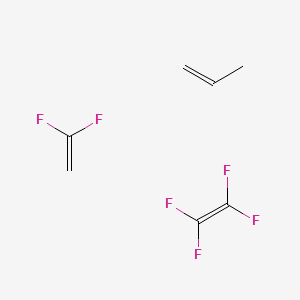
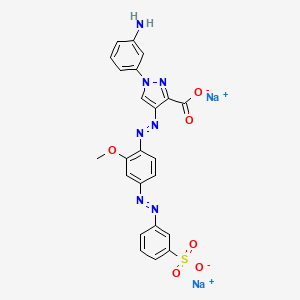
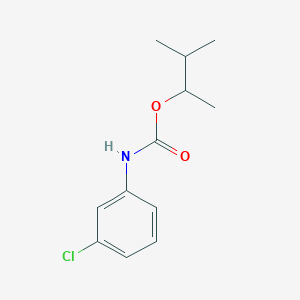

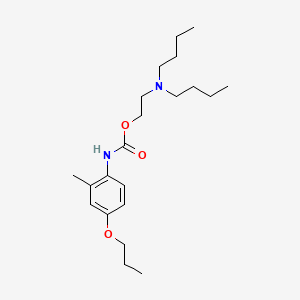
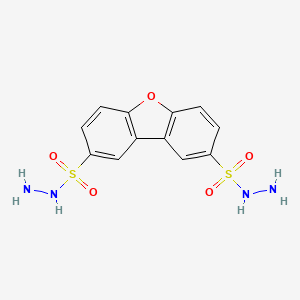
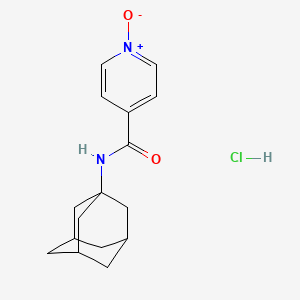
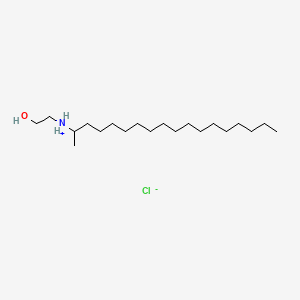

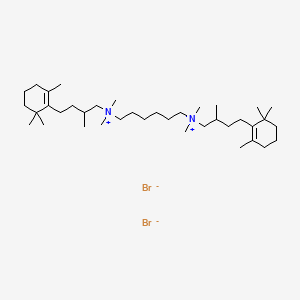
![Ethyl 2-[6-(2-azidoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13763930.png)

![2-chloro-N-(2-chloroethyl)-N-[(6-methoxynaphthalen-1-yl)methyl]ethanamine;hydrochloride](/img/structure/B13763938.png)
